molecular formula C18H19BrO3 B1370635 Tert-butyl 3-(benzyloxy)-4-bromobenzoate CAS No. 247186-50-1

Tert-butyl 3-(benzyloxy)-4-bromobenzoate

Cat. No. B1370635
CAS RN: 247186-50-1
M. Wt: 363.2 g/mol
InChI Key: YLDFIOUCSZWEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(benzyloxy)-4-bromobenzoate, also known as TB3BB, is an important organic chemical compound used in a variety of applications, including synthetic organic chemistry, pharmaceuticals, and biochemistry. TB3BB is a key intermediate in the synthesis of many medically important compounds, and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Tert-butyl 3-(benzyloxy)-4-bromobenzoate has been used in studies focusing on the synthesis of various chemical compounds. For instance, it has been involved in the ring formylation of bromobenzoate esters through direct metalation, leading to the formation of benzaldehydes with ester functions (Kende & Zhong, 1999). Similarly, it plays a crucial role as an intermediate in the synthesis of complex molecules such as 3,5-di-tert-butyl-4-hydroxybenzoic acid (Yi, 2003).

Catalysis and Chemical Enhancements

  • This compound has been used as a substitute in various chemical reactions, such as replacing benzoquinone in Fujiwara-Moritani reactions. The inclusion of tert-butyl perbenzoate has been shown to enhance reaction conditions, particularly at room temperature (Liu & Hii, 2011). Additionally, its application extends to the electrochemical synthesis of benzoxazole derivatives, signifying its versatility in various chemical processes (Salehzadeh, Nematollahi, & Hesari, 2013).

Photolysis Studies

  • Research has also explored the role of tert-butyl aroylperbenzoates, including tert-butyl 3-(benzyloxy)-4-bromobenzoate, in photolysis studies. These studies are crucial in understanding the kinetics of singlet and triplet states, as well as the behavior of aroylphenyl radicals, which are fundamental in various chemical reactions (Shah & Neckers, 2004).

Safety and Thermal Hazard Analysis

  • The compound has been examined for its thermal behavior and safety in chemical processes, particularly in polymerization reactions. This includes studies on its thermal hazards and comparisons with other similar compounds to ensure safer handling in industrial processes (Chen & Shu, 2016).

Applications in Synthesis of Bioactive Compounds

  • Tert-butyl 3-(benzyloxy)-4-bromobenzoate has been involved in the synthesis of bioactive Schiff base compounds. These compounds have been studied for their potential biological activities, including antibacterial, antifungal, and antioxidant properties (Sirajuddin, Uddin, Ali, & Tahir, 2013).

properties

IUPAC Name

tert-butyl 4-bromo-3-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrO3/c1-18(2,3)22-17(20)14-9-10-15(19)16(11-14)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDFIOUCSZWEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649558
Record name tert-Butyl 3-(benzyloxy)-4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

247186-50-1
Record name tert-Butyl 3-(benzyloxy)-4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.